molecular formula C13H10N2S B11880403 5-Methyl-2-(quinolin-2-yl)thiazole

5-Methyl-2-(quinolin-2-yl)thiazole

Cat. No.: B11880403
M. Wt: 226.30 g/mol
InChI Key: UBPKIWVKDYAOCN-UHFFFAOYSA-N
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Description

5-Methyl-2-(quinolin-2-yl)thiazole is a heterocyclic compound that features both a quinoline and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(quinolin-2-yl)thiazole typically involves the condensation of quinoline derivatives with thiazole precursors. One common method involves the reaction of 2-aminothiazole with 2-chloroquinoline in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(quinolin-2-yl)thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline and thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism by which 5-Methyl-2-(quinolin-2-yl)thiazole exerts its effects is often related to its ability to interact with biological macromolecules. The compound can bind to DNA, proteins, and enzymes, altering their function. For example, it may inhibit enzyme activity by binding to the active site or interfere with DNA replication by intercalating between base pairs .

Comparison with Similar Compounds

Similar Compounds

    2-(Quinolin-2-yl)thiazole: Lacks the methyl group at the 5-position.

    5-Methyl-2-(quinolin-4-yl)thiazole: Has the quinoline ring attached at the 4-position instead of the 2-position.

Uniqueness

5-Methyl-2-(quinolin-2-yl)thiazole is unique due to the presence of both the quinoline and thiazole rings, which confer distinct electronic and steric properties. The methyl group at the 5-position can influence the compound’s reactivity and binding affinity to biological targets, making it a valuable scaffold for drug development .

Properties

Molecular Formula

C13H10N2S

Molecular Weight

226.30 g/mol

IUPAC Name

5-methyl-2-quinolin-2-yl-1,3-thiazole

InChI

InChI=1S/C13H10N2S/c1-9-8-14-13(16-9)12-7-6-10-4-2-3-5-11(10)15-12/h2-8H,1H3

InChI Key

UBPKIWVKDYAOCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)C2=NC3=CC=CC=C3C=C2

Origin of Product

United States

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